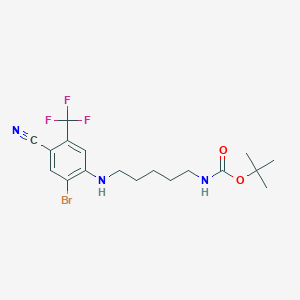

tert-Butyl (5-((2-bromo-4-cyano-5-(trifluoromethyl)phenyl)amino)pentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[5-[2-bromo-4-cyano-5-(trifluoromethyl)anilino]pentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BrF3N3O2/c1-17(2,3)27-16(26)25-8-6-4-5-7-24-15-10-13(18(20,21)22)12(11-23)9-14(15)19/h9-10,24H,4-8H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXKEZXPJDPVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCNC1=C(C=C(C(=C1)C(F)(F)F)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination for Pentylamine Intermediate Formation

The pentylamine backbone is typically constructed via reductive amination between a primary amine and an aldehyde. In one approach, 5-aminopentanol is oxidized to 5-aminopentanal, which undergoes reductive amination with 2-bromo-4-cyano-5-(trifluoromethyl)aniline in the presence of sodium cyanoborohydride. This method achieves moderate yields (45–57%) under mild conditions (ethanol, 16–24 hours) .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Reducing Agent | Sodium cyanoborohydride |

| Solvent | Ethanol |

| Temperature | 20–25°C |

| Reaction Time | 16–24 hours |

| Yield | 45–57% |

The tert-butyl carbamate group is introduced afterward via a carbamate-forming reaction using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .

Palladium-Catalyzed Coupling for Aryl Amine Attachment

Direct coupling of the brominated aryl group to the pentylamine chain is achieved through Buchwald-Hartwig amination. This method employs palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos as a ligand, enabling C–N bond formation between 2-bromo-4-cyano-5-(trifluoromethyl)benzene and the pentylamine intermediate .

Optimized Protocol

-

Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

-

Base : Cesium carbonate (2.5 equiv)

-

Solvent : 1,4-Dioxane

-

Temperature : 100–120°C

This method is favored for its regioselectivity but requires rigorous exclusion of moisture and oxygen.

Sequential Protection and Deprotection Strategy

To prevent side reactions during synthesis, a sequential protection approach is employed:

-

Amine Protection : The pentylamine intermediate is protected as a tert-butyl carbamate using Boc₂O in dichloromethane .

-

Aryl Coupling : The protected amine reacts with 2-bromo-4-cyano-5-(trifluoromethyl)phenyl bromide under Ullmann conditions (CuI, 1,10-phenanthroline) .

-

Deprotection : Acidic cleavage (e.g., HCl in dioxane) removes the Boc group, yielding the final product.

Yield Comparison Across Steps

| Step | Yield Range |

|---|---|

| Amine Protection | 85–90% |

| Aryl Coupling | 50–60% |

| Deprotection | 95–98% |

Challenges in Steric and Electronic Modulation

The trifluoromethyl and cyano groups on the aryl ring introduce steric hindrance and electronic deactivation, complicating coupling reactions. To address this:

-

Electron-Deficient Ligands : Xantphos enhances catalytic activity in Pd-mediated reactions .

-

High-Temperature Conditions : Reactions are conducted at 100–120°C to overcome kinetic barriers .

-

Microwave Assistance : Reduces reaction times from 40 hours to 6 hours in pilot-scale syntheses .

Industrial-Scale Purification Techniques

Crude product purification is critical due to residual palladium and by-products. Industrial methods include:

Chemical Reactions Analysis

Formation of the Tert-Butyl Carbamate

The tert-butyl carbamate group is typically introduced via reaction of a primary amine with di-tert-butyl dicarbonate (Boc anhydride). For example, reacting 5-aminopentyl bromide with Boc anhydride under basic conditions forms the carbamate .

Protecting Group Compatibility

The tert-butyl carbamate (Boc) group must remain intact during synthesis. Acidic or strongly basic conditions that deprotect the Boc group (e.g., TFA or NaOH) are avoided during coupling steps .

Electron-Withdrawing Effects

The trifluoromethyl, cyano, and bromine groups are strong electron-withdrawing groups. These direct subsequent substitutions to specific positions (e.g., meta for CF₃) and may hinder reactions due to deactivation of the aromatic ring .

Catalyst Selection

Palladium catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) are commonly used for coupling reactions. Ligands like XantPhos enhance catalytic activity and selectivity .

Critical Challenges

-

Regioselectivity : Introducing substituents to specific positions (e.g., trifluoromethyl at position 5) requires careful control of directing groups.

-

Stability : Electron-withdrawing groups may destabilize intermediates, requiring optimized reaction temperatures and solvents.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability in pharmaceutical compounds.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies on related carbamate derivatives have shown promising results against various cancer cell lines, suggesting that tert-butyl (5-((2-bromo-4-cyano-5-(trifluoromethyl)phenyl)amino)pentyl)carbamate could be a candidate for further investigation in anticancer therapies.

Agrochemicals

The compound’s ability to interact with biological systems makes it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. The bromine and cyano groups can enhance the compound's activity against pests.

Case Study: Insecticidal Properties

Research into related carbamate compounds has demonstrated their effectiveness as insecticides. For example, studies have shown that certain carbamate derivatives can disrupt the nervous system of pests, leading to their death. This suggests that this compound may have similar efficacy.

Materials Science

In materials science, this compound can be utilized as a building block for synthesizing novel polymers or materials with specific properties due to its unique functional groups.

Case Study: Polymer Synthesis

Research has explored the use of fluorinated compounds in creating high-performance polymers with enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices could lead to materials suitable for advanced applications, such as coatings or composites.

Mechanism of Action

The mechanism of action of tert-Butyl (5-((2-bromo-4-cyano-5-(trifluoromethyl)phenyl)amino)pentyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key signaling proteins or metabolic enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Yield: The target compound’s cyano and trifluoromethyl groups are strong electron-withdrawing groups (EWGs), which may reduce electrophilic substitution reactivity compared to methoxy- or amino-substituted analogs (e.g., ). In , compounds with trifluoroethyl or cyclopropylamino groups (e.g., 5k, 5p) exhibited yields ranging from 22% to 97%, suggesting that steric hindrance and substituent compatibility critically influence synthetic efficiency .

Physicochemical Properties: The trifluoromethyl group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., tert-butyl (4-aminophenyl)carbamate, Similarity: 0.78 ). Bromine’s heavy atom effect may increase molecular weight and influence crystallinity, as seen in tert-butyl (5-bromo-2,3-difluorophenyl)carbamate (MW: 308.12 g/mol) .

Applications in Drug Development: Analogs with trifluoromethyl or cyano groups (e.g., ’s pyrimidinyl derivative) are frequently employed in kinase inhibitors or anticancer agents due to their ability to modulate target binding and pharmacokinetics . The pentyl linker in the target compound may improve solubility compared to shorter-chain analogs, a feature critical for oral bioavailability in drug candidates .

Research Findings and Implications

- Synthetic Challenges: The combination of bromo, cyano, and trifluoromethyl groups on the phenyl ring may require specialized coupling reagents or protective strategies to avoid side reactions, as observed in palladium-catalyzed cross-coupling reactions (e.g., ) .

Biological Activity

tert-Butyl (5-((2-bromo-4-cyano-5-(trifluoromethyl)phenyl)amino)pentyl)carbamate, with the CAS number 2222999-66-6, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃BrF₃N₃O₂, with a molecular weight of approximately 450.3 g/mol. The structure features a tert-butyl carbamate moiety linked to a pentyl chain and a bromo-cyano-trifluoromethyl-substituted phenyl group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃BrF₃N₃O₂ |

| Molecular Weight | 450.3 g/mol |

| CAS Number | 2222999-66-6 |

| SMILES | CC(C)(C)OC(=O)NCCCCCNc1cc(C(F)(F)F)c(C#N)cc1Br |

Research indicates that compounds similar to tert-butyl carbamates can act as modulators of G protein-coupled receptors (GPCRs), particularly dopamine receptors. These receptors are crucial in various physiological processes and are implicated in numerous diseases. The compound's structure suggests it may function as a partial agonist, selectively activating certain signaling pathways while inhibiting others.

In a study evaluating related carbamate compounds, it was found that modifications to the carbamate structure significantly affected their potency and efficacy across different pathways. For example, the introduction of the tert-butyl group enhanced activation of the G i/o pathway compared to smaller alkyl groups .

Anticancer Activity

One notable aspect of this compound is its potential anticancer activity. It has been reported to inhibit key pathways involved in tumor growth and angiogenesis. In vitro studies demonstrated that similar compounds could inhibit VEGFR-2 kinase activity with IC50 values around 1.46 µM, indicating potential for further development as an anticancer agent .

Case Studies

- Dopamine Receptor Modulation : In a study on dopamine receptor agonists, modifications to the carbamate structure were shown to influence receptor selectivity and signaling bias significantly. The compound's ability to selectively activate the G i/o pathway while minimizing β-arrestin recruitment suggests it could be beneficial in treating disorders where dopamine signaling is disrupted .

- Antitumor Efficacy : In vivo studies have indicated that structurally similar compounds exhibit significant tumor growth inhibition in xenograft models. For instance, compounds demonstrating similar structural motifs have been shown to reduce tumor growth rates effectively when administered orally in animal models .

Q & A

Q. What are the standard synthetic routes for this compound, and what yields are typically achieved?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Bromo or fluoro intermediates are coupled with amino-pentyl linkers using agents like TsCl or HATU to activate carboxyl groups .

- Carbamate formation : tert-Butyl carbamate groups are introduced via reaction with Boc anhydride in the presence of bases like TEA or DIEA .

- Optimization : Yields vary (e.g., 31–83%), depending on purification methods (e.g., RP-FC systems) and reaction conditions (temperature, catalysts) .

Q. What safety precautions are recommended for handling this compound?

Key precautions include:

Q. How is structural integrity confirmed after synthesis?

Critical analytical techniques:

- NMR : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., tert-butyl group at δ ~1.4 ppm) .

- HPLC/MS : Purity assessment (>95%) and molecular ion validation (e.g., [M+H]+ via ESI) .

Advanced Research Questions

Q. How can coupling efficiency of the pentylamino linker be optimized?

Strategies include:

- Catalyst selection : DMAP or HATU improves activation of carboxyl intermediates .

- Solvent optimization : Polar aprotic solvents (DMF, ACN) enhance reactivity .

- Temperature control : Reactions performed at 0°C to RT reduce side reactions (e.g., over-alkylation) .

Q. How should contradictory stability data under acidic conditions be resolved?

- Experimental validation : Conduct accelerated stability studies (e.g., 1M HCl, 25–40°C) with HPLC monitoring for degradation products .

- pH-dependent analysis : Compare hydrolysis rates at varying pH to identify critical instability thresholds .

Q. What strategies mitigate byproduct formation during trifluoromethyl group introduction?

- Protecting groups : Use Boc or Fmoc groups to shield reactive sites during halogenation .

- Low-temperature reactions : Minimize radical side reactions by maintaining reflux conditions in ACN/NaBr systems .

Q. How to assess environmental impact given limited ecotoxicological data?

- Computational modeling : Use QSAR tools to predict bioaccumulation (logP) and toxicity (e.g., LC50 for aquatic organisms) .

- Extrapolation : Compare with structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) for persistence/degradability trends .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported acute toxicity classifications?

- Source evaluation : Cross-reference OSHA (H302), ACGIH, and IARC guidelines for oral toxicity thresholds .

- Dose-response studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish LD50 values .

Methodological Tables

| Parameter | Typical Conditions | References |

|---|---|---|

| Synthesis Yield | 31–83% (RP-FC purification) | |

| Stability (pH 7–9) | Stable at RT; degrade in strong acids/bases | |

| HPLC Purity | >95% (C18 column, MeOH/H2O gradient) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.